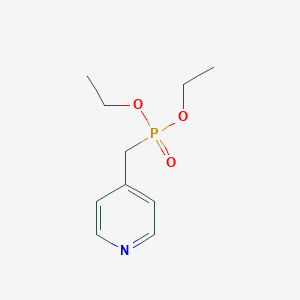

4-(Diethoxyphosphorylmethyl)pyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGJNTGEJAJEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4 Diethoxyphosphorylmethyl Pyridine

Reactivity of the Methylene (B1212753) Bridge in 4-(Diethoxyphosphorylmethyl)pyridine

The methylene group, situated between the electron-withdrawing pyridine (B92270) ring and the phosphonate (B1237965) group, exhibits notable reactivity.

C-H Acidity and Anionic Reactivity of the Phosphonate Moiety

The protons on the methylene bridge of this compound are acidic due to the electron-withdrawing effects of both the adjacent pyridine ring and the phosphonate group. This acidity allows for deprotonation by a sufficiently strong base, such as lithium diisopropylamide (LDA), to form a carbanion. mdpi.com This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. mdpi.com

The pKa of the C-H bond is influenced by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups on the ring increase the acidity of the methylene protons, facilitating carbanion formation. mdpi.comresearchgate.net The resulting anion is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the phosphonate group.

The anionic form of this compound can react with a variety of electrophiles. For instance, it can undergo nucleophilic aromatic substitution (SNAr) with electron-deficient aromatic compounds like 4-fluorobenzonitrile. mdpi.com In this reaction, the carbanion attacks the aromatic ring, displacing the fluoride (B91410) ion and forming a new carbon-carbon bond. mdpi.com This reactivity highlights the utility of this compound as a building block for constructing more complex molecular architectures. mdpi.com

Electrophilic and Nucleophilic Substitutions at the Methylene Group

While the primary reactivity of the methylene group is centered on its acidity and subsequent nucleophilic character, the possibility of electrophilic and nucleophilic substitutions at this position can also be considered.

Electrophilic Substitution: Direct electrophilic attack on the neutral methylene bridge is generally not favored due to the electron-deficient nature of the adjacent pyridine ring. youtube.com However, under specific conditions or with highly reactive electrophiles, such reactions might be possible, though not commonly reported.

Nucleophilic Substitution: For nucleophilic substitution to occur at the methylene carbon, a leaving group would need to be present. This could be achieved by first functionalizing the methylene position. For example, bromination of the methyl groups at positions 2 and 6 of a 1,4-dihydropyridine (B1200194) ring has been demonstrated using agents like pyridinium (B92312) bromide–perbromide. mdpi.com Subsequent nucleophilic substitution of the bromine with various pyridines can then be achieved. mdpi.com While this example is on a related dihydropyridine (B1217469) system, it illustrates the principle that could be applied to the methylene group of this compound after appropriate modification. Pyridines with leaving groups at the 2 and 4 positions readily undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles, leading to a variety of important transformations. nih.gov

Quaternization and N-Oxidation Reactions

Quaternization: The nitrogen atom of the pyridine ring can be readily quaternized by reacting with alkyl halides, such as methyl iodide. datapdf.comnih.gov This reaction forms a pyridinium salt, which significantly alters the electronic properties of the molecule. google.comresearchgate.net Quaternization increases the electron-withdrawing nature of the pyridine ring, making the ring more susceptible to nucleophilic attack. google.comnih.gov The rate and success of quaternization can depend on the nature of the alkyl halide and the reaction conditions. researchgate.net For instance, activated halides like chloro-2-propanone and 2-chloroacetamide (B119443) can lead to quantitative quaternization. researchgate.net

N-Oxidation: The pyridine nitrogen can also be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or with reagents such as 4-(dimethylamino)pyridine N-oxide (DMAPO). rsc.orgresearchgate.nettcichemicals.com This transformation introduces an oxygen atom onto the nitrogen, which can then act as an oxygen atom transfer agent. researchgate.net The resulting N-oxide can also influence the reactivity of the pyridine ring in subsequent reactions. nih.gov For example, pyridine N-oxides can be used in photochemical perfluoroalkylation reactions. nih.gov

| Reaction Type | Reagent Example | Product |

| Quaternization | Methyl Iodide | N-methyl-4-(diethoxyphosphorylmethyl)pyridinium iodide |

| N-Oxidation | Hydrogen Peroxide | This compound N-oxide |

Nucleophilic Dearomatization Processes of Activated Pyridine Rings

Activation of the pyridine ring, typically through N-functionalization such as quaternization, renders it sufficiently electrophilic to undergo nucleophilic attack, leading to dearomatization. mdpi.comresearchgate.net This process provides a powerful method for the synthesis of dihydropyridine (DHP) derivatives, which are versatile synthetic intermediates. mdpi.comresearchgate.net A variety of nucleophiles, including organometallic reagents, enolates, and heteroaromatics, can be employed in these dearomatization reactions. mdpi.comresearchgate.net The regioselectivity of the nucleophilic attack is often directed to the 4-position of the activated pyridine ring. nih.gov In some cases, dearomatization can be achieved without pre-activation of the pyridine ring, for example, through copper-catalyzed C-4 regioselective addition of styrenes. mdpi.com

Ylide Formation and Cycloaddition Reactions

Functionalization of the pyridine nitrogen can also lead to the formation of pyridinium ylides. researchgate.netwikipedia.org An ylide is a neutral, dipolar molecule with a formal negative charge on a carbon atom directly attached to a heteroatom with a formal positive charge, in this case, nitrogen. wikipedia.org These pyridinium ylides are 1,3-dipoles and can participate in various dipolar cycloaddition reactions with electron-deficient dipolarophiles. researchgate.netclockss.orgresearchgate.net These reactions, such as the Diels-Alder reaction, are valuable for constructing polycyclic frameworks that contain a dihydropyridine moiety. clockss.orgnih.govacsgcipr.orgnih.gov The reactivity of pyridinium ylides in cycloadditions is influenced by the substituents on both the ylide and the dipolarophile. clockss.org

A distinct approach to forming 4-alkylpyridines involves the use of dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov This method highlights the synthetic utility of ylide chemistry in modifying the pyridine core. nih.govlibretexts.orglibretexts.orgyoutube.com

| Transformation | Key Intermediate | Reaction Type | Resulting Structure |

| Nucleophilic Dearomatization | Activated Pyridinium Ion | Nucleophilic Addition | Dihydropyridine |

| Ylide Cycloaddition | Pyridinium Ylide | [3+2] or [4+2] Cycloaddition | Polycyclic Dihydropyridine |

| Wittig Olefination | Dearomatized Pyridylphosphonium Ylide | Olefination-Rearomatization | 4-Alkylpyridine |

Derivatization and Functional Group Interconversions of the Diethoxyphosphoryl Group

The diethoxyphosphoryl group in this compound is a versatile functional moiety that can undergo several transformations to yield other valuable phosphorus-containing compounds. These reactions primarily involve the manipulation of the ethyl ester groups attached to the phosphorus atom.

Hydrolysis of Phosphonate Esters to Phosphonic Acids

The conversion of dialkyl phosphonates, such as this compound, into their corresponding phosphonic acids is a fundamental transformation. This hydrolysis can be achieved under both acidic and basic conditions, although acidic hydrolysis is more commonly employed for phosphonate esters. nih.govnih.gov The process involves the cleavage of the P-O-C ester bonds.

Acid-catalyzed hydrolysis is typically carried out by heating the phosphonate ester in the presence of a strong acid like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov For instance, the hydrolysis of dialkyl arylphosphonates to their respective phosphonic acids has been effectively demonstrated using concentrated HCl at reflux for several hours, affording yields in the range of 71–93%. nih.gov This method, while effective, is considered harsh. nih.gov A milder approach can involve using acids like perchloric acid in a dioxane-water mixture. nih.gov

The resulting product, (4-pyridinylmethyl)phosphonic acid, is a bifunctional molecule possessing both a basic pyridine nitrogen and an acidic phosphonic acid group, making it an interesting candidate for applications in materials science and as a ligand in coordination chemistry.

Table 1: Conditions for Hydrolysis of Phosphonate Esters

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Dialkyl arylphosphonates | Concentrated HCl, reflux, 12 h | Arylphosphonic acids | nih.gov |

| p-Nitrophenyl diphenylphosphinate | HClO4, dioxane-water | Diphenylphosphinic acid | nih.gov |

| General Phosphonate Esters | 15-20% Acid, reflux, 6-7 h | Phosphonic/Phosphinic Acids | nih.gov |

Transesterification and Other Alkyl Exchange Reactions

Transesterification is a process where the alkoxy groups of an ester are exchanged with the alkoxy groups of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol, propanol) in the presence of a catalyst to replace the ethoxy groups. This reaction is useful for modifying the properties of the phosphonate, such as its solubility or reactivity.

Various catalysts, including Lewis acids, bases, and N-heterocyclic carbenes, can promote transesterification. researchgate.net Notably, pyridine derivatives themselves, like poly-4-vinyl pyridine, have been employed as base catalysts in transesterification reactions, suggesting the pyridine moiety in the target molecule could potentially influence the reaction. researchgate.net

Another important alkyl exchange reaction is the dealkylation of phosphonate esters using silyl (B83357) halides, most commonly trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl iodide (TMSI). This reaction proceeds via an Arbuzov-type mechanism to form a bis(trimethylsilyl) ester, which is then readily hydrolyzed with water or an alcohol (like methanol) to yield the phosphonic acid. This two-step procedure is often preferred due to its mild conditions and high yields, providing an alternative to direct acid hydrolysis for sensitive substrates. nih.govnih.gov

Table 2: Examples of Transesterification and Dealkylation Reactions

| Reaction Type | Reagents | General Product | Reference |

|---|---|---|---|

| Base-Catalyzed Transesterification | Alcohol (R'-OH), Base Catalyst | (4-Pyridinylmethyl)phosphonic acid dialkyl ester (R' alkyl) | researchgate.net |

| Silyl Halide Dealkylation/Hydrolysis | 1. TMS-Halide (e.g., TMSBr) 2. H2O or Alcohol | (4-Pyridinylmethyl)phosphonic acid | nih.govnih.gov |

Decarboxylation of Phosphonocarboxylic Acid Esters

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). This reaction is particularly facile for compounds that have a carbonyl group positioned beta to the carboxylic acid, known as β-keto acids or their ester analogs. masterorganicchemistry.com

In the context of this compound, a relevant transformation would be the decarboxylation of a phosphonocarboxylic acid ester derivative. For example, a malonic ester synthesis involving 4-(chloromethyl)pyridine (B78701) and diethyl malonate could lead to a derivative which, after hydrolysis, would be a β-phosphonocarboxylic acid. The principles of decarboxylation seen in malonic acid derivatives, where heating leads to the loss of CO2 to yield a mono-carboxylic acid, are applicable here. masterorganicchemistry.com

The Krapcho decarboxylation is a specific method often used for esters of malonic acids, typically conducted in a polar aprotic solvent like DMSO with a salt (e.g., LiCl, NaCl) and water at elevated temperatures. organic-chemistry.org This reaction is known to be effective for a wide range of substrates. organic-chemistry.org Applying this to a hypothetical diethyl 2-(diethoxyphosphoryl)-2-(pyridin-4-yl)malonate would result in the formation of this compound through the loss of one of the ester groups as CO2.

This type of reaction is a key step in syntheses where a phosphonate group is introduced adjacent to a newly formed carbon-carbon bond. researchgate.net

Oxidative and Reductive Transformations of this compound

The chemical nature of this compound allows for oxidative and reductive transformations targeting either the pyridine ring or the methylene bridge.

Oxidative Transformations:

The pyridine ring is generally resistant to oxidation compared to a benzene (B151609) ring. However, under specific conditions, oxidation can occur. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting this compound N-oxide would exhibit different electronic properties and reactivity compared to the parent molecule.

Furthermore, the methyl group in methyl-substituted aromatic compounds can be selectively oxidized. While the methylene bridge in this compound is activated by both the pyridine ring and the phosphonate group, its oxidation is not a commonly reported transformation. However, catalytic systems have been developed for the selective oxidation of methyl aromatics. For instance, 4-N,N-Dimethylaminopyridine (DMAP), a related pyridine derivative, has been shown to catalyze the selective oxidation of methyl aromatics to carboxylic acids using molecular oxygen. mdpi.com This suggests that under specific catalytic conditions, the methylene group could potentially be oxidized.

Reductive Transformations:

The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation would convert this compound into diethyl (piperidin-4-ylmethyl)phosphonate, a saturated heterocyclic phosphonate.

Reductive rearrangements are also known for certain complex molecules containing similar structural motifs, although direct examples for this compound are not prevalent. researchgate.net The choice of reducing agent and reaction conditions would be critical to selectively reduce the pyridine ring without affecting the phosphonate ester groups.

Theoretical and Computational Studies on 4 Diethoxyphosphorylmethyl Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, providing a foundational understanding of their reactivity and properties. For 4-(diethoxyphosphorylmethyl)pyridine, these computational methods illuminate the distribution of electrons and the nature of its frontier molecular orbitals, which are crucial in predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, analysis of analogous pyridinyl and pyrimidinyl phosphonate (B1237965) compounds provides valuable insights. For instance, studies on similar structures have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. ijcce.ac.ir These calculations reveal the distribution and energy levels of the frontier orbitals.

For a representative pyridinyl phosphonate, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. The energy gap (ΔE) is a key indicator of reactivity; a smaller gap suggests higher reactivity. ijcce.ac.ir In one study of a complex pyridinyl phosphonate derivative, the calculated energy gap was found to be 3.605 eV, indicating a molecule with a significant potential for electronic transitions and chemical reactions. ijcce.ac.ir

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Pyridinyl Phosphonate Compound ijcce.ac.ir

| Molecular Orbital | Energy (eV) |

| HOMO | -6.215 |

| LUMO | -2.610 |

| Energy Gap (ΔE) | 3.605 |

Note: Data is for Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate and serves as a representative example.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to understanding its interactions with other chemical species. Charge distribution analysis and molecular electrostatic potential (MEP) maps are powerful computational tools for visualizing the electronic landscape of a molecule. The MEP map, in particular, provides a color-coded representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Computational studies on related pyridine (B92270) derivatives using DFT methods confirm these general features. nih.gov The MEP maps of these compounds clearly show the localization of negative potential around the nitrogen atom and other electronegative atoms, while positive potential is found around the hydrogen atoms and electropositive centers. This information is invaluable for predicting the sites of interaction in non-covalent bonding, such as hydrogen bonding, and for understanding the initial steps of chemical reactions.

Mechanistic Investigations via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the energetics of these processes. For synthetic transformations involving this compound, computational studies can offer a level of detail that is often inaccessible through experimental methods alone.

Elucidation of Reaction Pathways for Synthetic Transformations

One of the most important reactions involving phosphonates like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.gov This reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity. wikipedia.org In a typical HWE reaction, the phosphonate is first deprotonated to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Computational studies, often employing ab initio methods, have been instrumental in detailing the stepwise mechanism of the HWE reaction. nih.govcapes.gov.br The reaction pathway is generally understood to proceed through the following key steps:

Deprotonation: A base abstracts a proton from the methylene (B1212753) bridge adjacent to the phosphoryl group, forming a nucleophilic phosphonate carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an intermediate.

Oxaphosphetane Formation: The initial adduct undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction. nih.govcapes.gov.br

Elimination: The oxaphosphetane collapses, breaking the phosphorus-carbon and oxygen-carbon bonds to yield the final alkene product and a phosphate (B84403) byproduct.

The specific nature of the reactants, including the substituents on the phosphonate and the carbonyl compound, as well as the reaction conditions, can influence the precise pathway and the stereochemical outcome of the reaction.

Transition State Characterization and Reaction Energetics

A critical aspect of computational mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a key factor in determining the reaction rate. By calculating the structure and energy of transition states, chemists can gain a quantitative understanding of the activation barriers for different reaction steps.

In the context of the HWE reaction, computational studies have focused on the transition states for the nucleophilic addition and the oxaphosphetane formation steps. nih.gov The relative energies of the transition states leading to the E and Z alkene isomers determine the stereoselectivity of the reaction. It has been shown that the formation of the (E)-alkene is generally favored. wikipedia.org

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional structure of a molecule plays a crucial role in its physical and chemical properties. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore of significant interest. Computational methods are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound.

By performing systematic conformational searches using molecular mechanics or quantum chemical methods, it is possible to identify the low-energy conformers and to construct a potential energy surface. These calculations can provide data on key dihedral angles, bond lengths, and bond angles for the most stable conformations.

Furthermore, computational chemistry can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can be invaluable in interpreting experimental spectra and in confirming the structure of newly synthesized compounds. For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts, and the results often show good agreement with experimental values for related pyridine derivatives. ijcce.ac.ir Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in IR and Raman spectra.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, solvent effects, and intermolecular interactions. nih.gov

For a molecule like this compound, MD simulations can elucidate how it interacts with its environment, be it a solvent, a biological macromolecule, or other molecules of the same kind. These simulations can reveal the nature and dynamics of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which govern the compound's behavior in various systems.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on related pyridine derivatives. For instance, MD simulations have been employed to investigate the adsorption and interaction of pyridine-based molecules on metal surfaces and their behavior in solution. researchgate.net These studies often analyze parameters like the radial distribution function to understand the solvation shell around the molecule and the interaction energies to quantify the strength of intermolecular forces.

A hypothetical MD simulation setup for this compound in an aqueous solution would involve placing the molecule in a box of water molecules and simulating their movements over a period of nanoseconds. The analysis of such a simulation could provide data on the stability of different conformations of the molecule and the specific hydrogen bonding patterns between the phosphoryl and pyridine nitrogen atoms with water molecules.

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Illustrative Value |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Ensemble | Statistical ensemble used (e.g., NVT, NPT). | NPT |

| Force Field | Set of parameters to describe the potential energy of the system. | AMBER, CHARMM |

| Interaction Energy | Average energy of interaction between the solute and solvent. | -50 kcal/mol |

| Hydrogen Bonds | Average number of hydrogen bonds between the solute and water. | 4-6 |

This table presents illustrative data that would be expected from an MD simulation and is not from a specific study on this compound.

In Silico Screening and Molecular Docking Studies of Derivatives

In silico screening involves the use of computational methods to identify and evaluate promising candidate molecules from a large chemical library for a specific biological target. nih.govnih.gov A key component of this process is molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. mdpi.com

For derivatives of this compound, in silico screening and molecular docking could be employed to explore their potential as inhibitors of specific enzymes or as ligands for particular receptors. The process typically involves:

Library Design: Creating a virtual library of derivatives by modifying the core structure of this compound.

Target Selection: Identifying a protein target of interest with a known three-dimensional structure.

Molecular Docking: Docking each derivative into the active site of the target protein to predict its binding conformation and affinity.

Scoring and Ranking: Using a scoring function to estimate the binding free energy (docking score) and ranking the derivatives based on their scores.

ADME/T Prediction: Analyzing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked compounds to assess their drug-likeness. nih.gov

Numerous studies have successfully applied these methods to other pyridine derivatives. For example, pyridine and pyrimidine (B1678525) derivatives have been screened for their potential as EGFR kinase inhibitors for anticancer activity. mdpi.com In such studies, compounds are docked into the ATP-binding site of the EGFR protein, and their binding energies and interactions with key amino acid residues are analyzed.

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Kinase X | -8.5 | Lys745, Met793, Asp855 |

| Derivative B | Protease Y | -7.9 | His41, Cys145, Glu166 |

| Derivative C | Kinase X | -9.2 | Lys745, Thr790, Asp855 |

| Derivative D | Receptor Z | -6.8 | Tyr123, Ser245, Phe289 |

This table showcases the type of data generated from molecular docking studies. The derivatives and targets are hypothetical and serve for illustrative purposes.

The insights gained from these computational studies are invaluable for prioritizing the synthesis of the most promising compounds for further experimental testing, thereby accelerating the discovery and development of new functional molecules.

Coordination Chemistry and Ligand Applications of the 4 Diethoxyphosphorylmethyl Pyridine Moiety

Design Principles for Pyridine-Phosphonate Ligands

The design of effective pyridine-phosphonate ligands for specific applications in coordination chemistry hinges on a fundamental understanding of the interplay between steric and electronic factors, as well as the principles governing the formation and stability of chelate rings. These elements dictate the ligand's binding affinity, selectivity for particular metal ions, and the geometry of the resulting coordination complex.

Steric and Electronic Influence of Substituents on Ligand Properties

The properties of pyridine-phosphonate ligands are significantly modulated by the steric and electronic nature of substituents on both the pyridine (B92270) ring and the phosphonate (B1237965) group. mdpi.comnih.govacs.orgnih.govnih.gov These modifications can be strategically employed to fine-tune the ligand's coordination behavior.

Electronic Effects: The electronic properties of substituents on the pyridine ring directly impact the electron density on the nitrogen atom, thereby influencing its donor capability. nih.gov Electron-donating groups enhance the basicity and nucleophilicity of the pyridine nitrogen, leading to stronger coordination to metal centers. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the ligand a weaker donor and potentially rendering metalation more challenging. nih.gov For instance, a nitro group (-NO2) on the pyridine ring diminishes the donor capacity of the nitrogen atom. nih.gov Theoretical studies have shown that for certain phosphination reactions, aryl electron-donating groups on the phosphine (B1218219) can increase the proton affinity and reduce the reaction barrier, facilitating nucleophilic addition. mdpi.com

Steric Effects: The size and spatial arrangement of substituents, known as steric hindrance, play a crucial role in determining the regioselectivity of ligand synthesis and the geometry of the metal complex. mdpi.comnih.gov The concept of the Tolman cone angle is a useful quantitative measure of the steric bulk of phosphine ligands. psu.edu In the synthesis of functionalized pyridines, steric hindrance at the ortho position of the pyridine ring can make reactions at that site less favorable compared to the para position. mdpi.comnih.gov In pyridinophane ligands, the steric properties of N-substituents have been shown to have a more pronounced effect on the electronic properties of the resulting palladium(III) complexes than the electronic tuning of the pyridyl groups themselves. nih.gov

The interplay of these steric and electronic factors is critical in designing ligands for specific catalytic applications or for the selective complexation of metal ions.

Chelate Ring Formation and Stability

When a polydentate ligand binds to a metal ion through two or more donor atoms, it forms a cyclic structure known as a chelate ring. libretexts.org The formation of such rings generally leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

The stability of a chelate complex is influenced by the size of the chelate ring. For flexible ligands, five-membered chelate rings are typically the most stable due to minimal ring strain. libretexts.org Six-membered rings are also common and relatively stable, while four- and seven-membered rings are generally less favored. libretexts.orguoa.gr

Polypyridyl ligands, due to their rigid nature, exhibit more pronounced chelate ring size effects. uoa.gr The preorganization of the ligand, where the donor atoms are already held in a favorable position for chelation, can further enhance complex stability. uoa.gr The geometry of the chelate ring and the "bite angle" (the P-M-P angle in bidentate phosphine ligands) are critical factors that can influence both the steric and electronic properties of the complex. psu.edu For instance, ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) form stable five-membered chelate rings with metal ions. rsc.org

Formation of Coordination Complexes with Transition Metals

The 4-(diethoxyphosphorylmethyl)pyridine moiety can coordinate to transition metals in various ways, leading to a diverse range of complex geometries and properties. The synthesis and characterization of these complexes provide insights into their structure and potential applications.

Metal-Ligand Binding Modes and Geometries

Pyridine-based ligands are versatile and can adopt several binding modes, including monodentate, bidentate, and bridging coordination. nih.govnih.govwikipedia.orgnih.gov The specific mode depends on the ligand's structure, the metal ion, and the reaction conditions. In the case of this compound, coordination can occur through the pyridine nitrogen atom, the phosphoryl oxygen atom, or both, allowing for chelation.

The resulting coordination complexes can exhibit various geometries, with octahedral and tetrahedral being common. wikipedia.org For example, complexes of the type [MCl2(py)4]n+ often adopt a trans-octahedral geometry. wikipedia.org Four-coordinate complexes can be either tetrahedral or square planar. wikipedia.org The flexibility of the ligand and the coordination preferences of the metal ion will dictate the final geometry of the complex. For instance, ruthenium complexes with related pyridine-phosphaalkene ligands have been shown to form different types of coordination complexes, including some with a bidentate pyridine-phospholane ligand bound to the metal center. nih.gov

Synthesis and Characterization of Metal-4-(Diethoxyphosphorylmethyl)pyridine Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netdocumentsdelivered.com For example, a series of chloride coordination compounds of diethyl (pyridin-4-ylmethyl)phosphate with Cu(II), Ni(II), Co(II), Zn(II), and Cd(II) have been prepared and studied. researchgate.net The stoichiometry and stereochemistry of these complexes were confirmed using various spectroscopic and magnetic methods. researchgate.net

The characterization of these metal complexes is crucial for determining their structure and properties. Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are used to elucidate the structure of the complexes in solution. nih.gov

UV-Vis Spectrophotometry: This technique is used to study the electronic properties of the complexes and to monitor their formation in solution. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, EPR spectroscopy provides information about the electronic environment of the metal center. researchgate.net

| Complex | Reactants | Characterization Methods | Reference |

|---|---|---|---|

| [CuCl₂(4-pmOpe)₂] | CuCl₂ and 4-pmOpe | Spectroscopic and magnetic studies | researchgate.net |

| [NiCl₂(4-pmOpe)₄] | NiCl₂ and 4-pmOpe | Spectroscopic and magnetic studies | researchgate.net |

| [CoCl₂(4-pmOpe)] | CoCl₂ and 4-pmOpe | Spectroscopic and magnetic studies | researchgate.net |

| [ZnCl₂(4-pmOpe)₂] | ZnCl₂ and 4-pmOpe | Spectroscopic and magnetic studies | researchgate.net |

| [CdCl₂(4-pmOpe)₂] | CdCl₂ and 4-pmOpe | Spectroscopic and magnetic studies | researchgate.net |

Applications in Metal Ion Recognition and Separation

The unique coordination properties of pyridine-phosphonate ligands, including this compound, make them promising candidates for applications in metal ion recognition and separation. The ability to tune the steric and electronic properties of these ligands allows for the design of receptors that can selectively bind to specific metal ions.

One notable application of polypyridyl ligands is in the separation of actinides from lanthanides. uoa.gr This separation is challenging due to the similar ionic radii and chemical properties of these elements. However, the more covalent nature of the bonding between Am(III) and the nitrogen donors of polypyridyl ligands, compared to the more ionic interaction with Ln(III) ions, can be exploited for selective extraction. uoa.gr Furthermore, the steric fit between the ligand's coordination cavity and the ionic radius of the metal ion plays a crucial role in this selectivity. uoa.gr

The phosphonate group in these ligands can also contribute to their complexing ability and selectivity. For instance, ligands containing pyridine units and phosphonate pendant arms have been shown to form stable complexes with lanthanide ions. rsc.orgresearchgate.net The presence of phosphonate groups can lead to the formation of various protonated species depending on the pH, which can be utilized for pH-controlled separation processes. rsc.orgresearchgate.net

Selective Binding of f-Element Ions (Lanthanides, Actinides)

The unique combination of a soft nitrogen donor (pyridine) and hard oxygen donors (phosphonate) in ligands derived from this compound makes them suitable for complexing f-block elements. Research has focused on designing ligands that can form stable complexes with lanthanide (Ln) and actinide (An) ions, which is crucial for applications in nuclear waste reprocessing. nih.gov

An experimental and theoretical study of ligands containing pyridine units and phosphonate pendant arms on diamine backbones demonstrated their high affinity for lanthanide ions. rsc.org For instance, the stability constant for the gadolinium (Gd³⁺) complex with a ligand featuring a cyclohexane-1,2-diamine backbone (GdL³) was determined to be very high. rsc.org Due to the presence of the phosphonate groups, these ligands can form various protonated species in solution, which influences their complexation behavior across different pH ranges. rsc.org

Theoretical calculations on these lanthanide complexes revealed two primary low-energy coordination geometries: a "twist-wrap" (tw) conformation and a "twist-fold" (tf) conformation. rsc.org In the "twist-wrap" form, the ligand wraps around the metal ion, twisting the pyridyl units relative to each other. rsc.org The "twist-fold" geometry involves a slight twist accompanied by a folding of the pyridine units toward a phosphonate group. rsc.org Calculations suggest that the "twist-wrap" conformation is the most stable across the entire lanthanide series. rsc.org

Table 1: Stability Constant of Gadolinium(III) Complex

| Complex | Log KGdL |

|---|---|

| GdL³ | 17.62 rsc.org |

Note: L³ refers to a ligand with a cyclohexane-1,2-diamine backbone and pyridine-phosphonate arms.

Extraction Performance Studies with Phosphonate-Pyridine Ligands

The separation of trivalent minor actinides (Am³⁺, Cm³⁺) from lanthanides is a significant challenge in the partitioning and transmutation strategy for managing used nuclear fuel. nih.gov This process, often called the SANEX (Selective Actinide Extraction) process, relies on ligands that show selectivity for actinides over the chemically similar lanthanides. nih.gov Heteroaromatic nitrogen donor ligands are promising candidates because the slightly more covalent character of the An(III)-ligand bond compared to the Ln(III)-ligand bond can be exploited for separation. nih.govacs.org

Ligands incorporating both pyridine and phosphonate groups are investigated for this purpose. The pyridine nitrogen acts as a soft donor, preferentially interacting with actinides, while the hard phosphonate oxygens ensure strong complexation with the hard f-block cations. The development of lipophilic (fat-soluble) versions of these ligands is essential for their use in liquid-liquid solvent extraction systems. acs.org While many heteroaromatic nitrogen ligands show remarkable actinide/lanthanide selectivity, some face challenges with extraction kinetics or stability under the harsh acidic and radioactive conditions of the process. acs.org More recent research has explored ligands like pyridine-bis-triazoles (PyTri) which have shown promising efficiency and selectivity for actinide separation from simulated nuclear waste. acs.org

Development of Polydentate Ligands Incorporating the this compound Unit (e.g., bipyridine derivatives)

The this compound moiety serves as a valuable synthon for constructing more complex, polydentate ligands. These larger ligands can offer enhanced stability and selectivity for metal ions by creating a pre-organized binding cavity. A key example is the synthesis of bipyridine ligands functionalized with phosphonate groups. nih.govacs.org

A reported efficient synthesis involves creating 4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine. nih.govacs.org This ligand is particularly relevant for applications in dye-sensitized photoelectrosynthesis cells, where phosphonic acid derivatives provide stable anchoring to metal oxide surfaces. nih.govacs.org The synthesis of such bipyridine derivatives can be achieved through various C-C bond formation strategies, including palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. mdpi.com The resulting polydentate phosphonate-functionalized bipyridines can then be used to form stable complexes with a variety of transition metals, such as ruthenium. nih.govacs.org

Spin State Control in Metal Complexes via Ligand Design

The electronic properties of a metal center can be finely tuned by the design of the coordinating ligands. This is particularly evident in the phenomenon of spin crossover (SCO), where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. researchgate.netrsc.org Iron(II) complexes are widely studied in this context. researchgate.netnih.gov

Ligand design plays a critical role in determining whether an Fe(II) complex will exhibit SCO, and at what temperature the transition occurs. The incorporation of functional groups onto pyridyl-based ligands, such as 2,2'-bipyridine or 2,6-bis(pyrazol-1-yl)pyridine (bpp), can alter the ligand field strength and the intermolecular interactions (crystal packing), which in turn governs the SCO behavior. researchgate.netnih.gov

A study on a series of Fe(II) complexes with substituted bipyridine ligands demonstrated how modifying the functional groups impacts the spin transition. nih.gov The complexes showed behaviors ranging from completely gradual SCO to abrupt SCO, and in some cases, incomplete transitions due to a "freezing-in" effect. nih.gov This variation is attributed to the electronic substituent effect of the functional groups on the bipyridyl ligand and the resulting crystal packing effects. nih.gov For example, the presence of an isopropyl acetate (B1210297) group led to a highly cooperative and abrupt spin transition, highlighting the sensitivity of the spin state to subtle ligand modifications. nih.gov Similarly, introducing fluorescent groups onto bpp ligands has been used to create bifunctional materials that combine SCO with fluorescence. rsc.org

Table 2: Spin Crossover (SCO) Behavior in a Series of Fe(II) Complexes with Functionalized Bipyridine Ligands

| Complex | Ligand Functional Group | SCO Behavior |

|---|---|---|

| 1 | 5,5'-dimethyl | Incomplete SCO (freezing-in effect) nih.gov |

| 2 | dimethyl-5,5'-dicarboxylate | Completely gradual SCO nih.gov |

| 3 | diethyl-5,5'-dicarboxylate | Gradual and incomplete SCO nih.gov |

| 4 | diisopropyl-5,5'-dicarboxylate | Steep (abrupt) SCO nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gadolinium(III) |

| Americium(III) |

| Curium(III) |

| 4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine |

| Ruthenium |

| Iron(II) |

| 2,2'-bipyridine |

| 2,6-bis(pyrazol-1-yl)pyridine |

| 5,5'-dimethyl-2,2'-bipyridine |

| dimethyl-2,2'-bipyridyl-5,5'-dicarboxylate |

| diethyl-2,2'-bipyridyl-5,5'-dicarboxylate |

| diisopropyl-2,2'-bipyridine-5,5'-dicarboxylate |

Applications of 4 Diethoxyphosphorylmethyl Pyridine Derivatives in Chemical Biology Research

Investigation of Derivatives as Chemical Probes in Enzyme Inhibition Studies

The phosphonate (B1237965) group is a key feature in the design of enzyme inhibitors because it can act as a stable mimic of phosphate (B84403) esters or tetrahedral transition states in enzymatic reactions. researchgate.net Pyridinyl phosphonate derivatives have been investigated as chemical probes to explore and inhibit the activity of various enzymes. Their structural similarity to natural substrates allows them to bind to enzyme active sites, enabling the study of enzyme mechanisms and the development of therapeutic agents. researchgate.netnih.gov

For instance, α-aminophosphonates, which are structural analogues of amino acids, have been shown to inhibit a variety of enzymes, including proteases like HIV protease and human collagenase. nih.gov Molecular docking studies on novel diethyl pyridinyl phosphonate derivatives have suggested a potential inhibitory effect on several bacterial enzymes. benthamdirect.com These studies indicated that the compounds could bind with low energy to the active sites of key enzymes such as Dihydropteroate synthase, Sortase A, LasR, and Penicillin-binding proteins, which are crucial for bacterial survival. benthamdirect.com Another study identified 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising lead compound for inhibiting both human and rat 11β-hydroxylase, an important enzyme in steroid synthesis. google.com

The unique characteristics of the pyridine (B92270) ring, combined with the phosphonate "warhead," make these compounds valuable as activity-based probes (ABPs). nih.gov The phosphorus atom of the phosphonate can form a covalent bond with the serine hydroxyl group in the active site of serine proteases. nih.gov Furthermore, pyridyl phosphonates like PAK-104P have been recognized for their value in medicinal chemistry. nih.gov The development of fluorescent probes containing a phosphonate group has also been explored, where the phosphonate facilitates interactions and solubility, allowing the probe to target specific domains within biological systems. mdpi.com

Development of Spin Trapping Agents and Mechanistic Studies of Radical Adduct Formation

Spin trapping is an analytical method that utilizes electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals. researchgate.net This technique involves a "spin trap" molecule that reacts with an unstable radical to form a more stable radical adduct, which can be detected by EPR. researchgate.net Derivatives of 4-(Diethoxyphosphorylmethyl)pyridine have been explored in this context. The pyrroline-based spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), a compound structurally related to pyridinyl phosphonates, is a notable example.

The mechanism of radical adduct formation involves the addition of a reactive free radical across the double bond of the spin trap, resulting in a more persistent nitroxide radical adduct. researchgate.net The resulting EPR spectrum is characteristic of the trapped radical, allowing for its identification. researchgate.net

Characterization of Hydroxyl and Superoxide (B77818) Spin Adducts

The characterization of spin adducts is crucial for identifying the specific radicals present in a biological system. Spin traps derived from or related to pyridinyl phosphonates have been used to trap and characterize highly reactive oxygen species like hydroxyl (•OH) and superoxide (O₂⁻•) radicals. nih.govnih.gov

When the spin trap DEPMPO is used, it reacts with hydroxyl radicals to form a DEPMPO-OH adduct. nih.gov Similarly, superoxide radicals are trapped to form a DEPMPO-OOH adduct. The resulting EPR spectra for these adducts have distinct hyperfine coupling constants that allow for their unambiguous identification. For instance, in the trapping of the hydroxyl radical by DMPO derivatives with substitutions at the 4-position, eight-line ESR spectra were observed, which are different from the well-known four-line spectrum of the DMPO-OH adduct. nih.gov In contrast, the spin adducts of superoxide with these same DMPO derivatives showed ESR spectra similar to that of the DMPO-O₂⁻• adduct. nih.gov

The hyperfine splitting patterns in the EPR spectra provide structural information about the adduct. For some spin traps, different stereoisomers of the adducts can be distinguished, which is particularly useful for identifying lipid-derived alkoxyl radicals. researchgate.net

Kinetic Studies of Spin Adduct Decay

The stability of a spin adduct, often measured by its half-life (t₁/₂), is a critical factor in its detection. The decay of the EPR signal over time follows first-order kinetics and is influenced by factors such as the structure of the spin trap and the pH of the solution. nih.gov

Studies comparing different spin traps have shown significant variations in the stability of their radical adducts. For instance, the hydroxyl adducts of PBN-type spin traps are generally more stable in acidic conditions. nih.gov The stability of superoxide adducts can also be enhanced through structural modifications of the spin trap. For example, introducing a methyl group into the pyrroline (B1223166) ring of some spin traps has been shown to greatly increase the stability of the respective superoxide spin adducts. researchgate.net In aqueous solutions, the general order of stability for spin adducts of several traps was found to be SO₃ > OH > CH₃. nih.govresearchgate.net

The decay rates of superoxide adducts of certain DMPO derivatives were found to be almost equal to that of the DMPO-O₂⁻• adduct itself. nih.gov However, the radical adducts of newer spin traps, such as DEPMPO, have demonstrated significantly increased stability compared to those of the historically popular DMPO. nih.govresearchgate.net

Influence of Phosphonate Group on Spin Adduct Stability

The presence of a phosphonate group in the spin trap molecule has a notable influence on the stability of the resulting radical adducts. The spin trap 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) is a prime example. nih.gov

The DEPMPO-OH adduct is considerably more stable than the DMPO-OH adduct, which has a half-life of only about one minute. researchgate.net This enhanced stability is crucial for in vivo studies, where the longer lifetime of the adduct allows for its detection. nih.gov In fact, direct in vivo EPR detection of hydroxyl radical adducts has been achieved using DEPMPO, whereas it was not possible with DMPO under the same conditions, likely due to the differing in vivo lifetimes of their respective adducts. nih.gov The stability of the superoxide adduct of DEPMPO (t₁/₂ ≈ 14 minutes) is also a major improvement over that of DMPO (t₁/₂ ≈ 45 seconds). researchgate.net This superior stability makes phosphonate-containing spin traps like DEPMPO more suitable for monitoring free radicals generated within cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the development of new antimicrobial agents. These studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For pyridinyl phosphonate derivatives, SAR studies have revealed key insights into their antimicrobial properties. icm.edu.plmdpi.com

The biological activity of phosphonates is often linked to their ability to inhibit essential enzymes in pathogens. nih.gov SAR studies have shown that both the phosphonate moiety and other parts of the molecule, such as the pyridine ring and its substituents, play a crucial role in determining the antimicrobial efficacy. benthamdirect.comnih.gov For example, in a series of α-aminophosphonate derivatives, the nature of the alkoxy groups and substituents on the aromatic rings significantly influenced their inhibitory action against E. coli. icm.edu.pl Similarly, for the phosphonate antibiotic dehydrophos, both the phosphonate monomethyl ester and the vinyl phosphonate group were found to be critical for its bactericidal activity. nih.gov

The incorporation of a pyridine ring into various molecular scaffolds is a common strategy in medicinal chemistry to enhance antimicrobial activity. researchgate.net Studies on novel diphenyl 1-(pyridin-3-yl)ethylphosphonates showed high antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Design and Synthesis of Novel Pyridinyl Phosphonate Derivatives

The insights gained from SAR studies guide the rational design and synthesis of novel pyridinyl phosphonate derivatives with improved antimicrobial profiles. benthamdirect.comnih.gov The goal is to create molecules with enhanced potency, broader spectrum of activity, and reduced toxicity.

One common synthetic route is the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), which is widely used to prepare α-aminophosphonates. nih.gov Another approach involves the reaction of substituted pyridines with phosphite reagents. For example, a series of diethyl 4,6-diarylpyridin-2-yl phosphonate derivatives were synthesized from 2-bromo-4,6-diarylpyridines and Wittig-Horner reagents. benthamdirect.com In another study, novel diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates were obtained from the reaction of 3-acetyl pyridine, aromatic amines, and triphenylphosphite. nih.gov

The synthesis of phosphonate derivatives of nucleoside analogues, such as those containing a pyridine ring, has also been explored to develop antiviral agents. uiowa.edu These synthetic efforts often involve multi-step processes, including the introduction of the phosphonate group via reactions like the Wittig condensation or through the use of reagents like dimethyl(1-diazo-2-oxopropyl)phosphonate. uiowa.eduresearchgate.net The strategic combination of the pyridine nucleus with the phosphonate group continues to be a promising avenue for the discovery of new and effective antimicrobial compounds. nih.govencyclopedia.pub

In Vitro Assessment against Bacterial and Fungal Strains

Derivatives of pyridine have been extensively evaluated for their efficacy against a variety of bacterial and fungal pathogens. researchgate.netnih.gov A new series of pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.net Specifically, certain compounds showed significant zones of inhibition, with one derivative exhibiting maximal activity against B. mycoides (33 mm) and C. albicans (29 mm). researchgate.net The minimum inhibitory concentration (MIC) for this compound was found to be 0.0195 mg/mL against E. coli and less than 0.0048 mg/mL for B. mycoides and C. albicans. researchgate.net

In other studies, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and tested against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Several of these derivatives displayed moderate antibacterial activity. japsonline.com For instance, six of the pyrazolo[3,4-b]pyridine derivatives and two of the thieno[2,3-b]pyridines showed moderate activity against the Gram-positive B. subtilis, with inhibition zones ranging from 12-14 mm. japsonline.com

The antimicrobial potential of pyridine derivatives is often enhanced by forming hybrid molecules. A series of 4-thiazolidinone-based hybrids were designed and showed effectiveness against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungal strain Candida albicans. researchgate.net Certain compounds in this series had MIC values of 62.5 μg/mL against the tested bacterial strains and 250 μg/mL against C. albicans. researchgate.net

Furthermore, the antifungal activity of psoralen (B192213) derivatives, which contain a furanocoumarin structure, has been investigated. One such derivative demonstrated higher activity against Botrytis cinerea (67.9% inhibition) than the control, osthole (B1677514) (66.1% inhibition). mdpi.com Another compound showed antifungal activity against Rhizoctonia solani (62.4% inhibition) that was comparable to osthole. mdpi.com

Below is a table summarizing the in vitro antimicrobial activity of selected pyridine derivatives.

| Derivative Class | Target Organism | Activity Measurement | Result |

| Pyridine and thienopyridine derivatives | Bacillus mycoides | Inhibition Zone | 33 mm researchgate.net |

| Candida albicans | Inhibition Zone | 29 mm researchgate.net | |

| Escherichia coli | MIC | 0.0195 mg/mL researchgate.net | |

| B. mycoides and C. albicans | MIC | <0.0048 mg/mL researchgate.net | |

| Pyrazolo[3,4-b]pyridines | Bacillus subtilis | Inhibition Zone | 12-14 mm japsonline.com |

| 4-Thiazolidinone-based hybrids | S. pyogenes, P. aeruginosa, E. coli | MIC | 62.5 μg/mL researchgate.net |

| Candida albicans | MIC | 250 μg/mL researchgate.net | |

| Psoralen derivatives | Botrytis cinerea | Inhibition | 67.9% mdpi.com |

| Rhizoctonia solani | Inhibition | 62.4% mdpi.com |

Interaction with Bacterial Components (e.g., Lipopolysaccharide)

The interaction of bioactive compounds with components of the bacterial cell is crucial for their mechanism of action. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key target for many antimicrobial agents. LPS recognition is primarily mediated by the Toll-like receptor 4 (TLR4) in complex with MD-2. nih.gov The binding affinity of LPS to the TLR4-MD-2 complex is significantly high, with a dissociation constant (Kd) of approximately 3 nM, which is about 10-20 times lower than its affinity for MD-2 or CD14 alone. nih.gov

While the direct interaction of this compound derivatives with LPS has not been extensively detailed, studies on related structures provide insights. For instance, the differential activation of Toll-like receptors by LPS from different bacterial species, such as Escherichia coli (Ec-LPS) and Porphyromonas gingivalis (Pg-LPS), highlights the complexity of these interactions. nih.gov Ec-LPS activates cells through TLR4, while Pg-LPS utilizes TLR2. nih.gov This differential receptor usage can lead to cross-regulation, where one type of LPS can modulate the cellular response to another. nih.gov Such interactions are fundamental to understanding how the innate immune system responds to mixed bacterial infections. nih.gov

DNA Interaction and Damage Studies for Derivatives

The interaction of small molecules with DNA is a well-established mechanism for many anticancer and antimicrobial drugs. nih.gov Pyridine derivatives have been investigated for their ability to bind to and damage DNA.

Studies on pyridine-4-carbohydrazide Schiff base derivatives have employed molecular docking to predict their binding affinity to DNA. cmjpublishers.com These in silico predictions were followed by experimental validation using UV-visible absorption titration and competitive binding assays, which confirmed that these compounds bind to the minor groove of genomic DNA. cmjpublishers.com The binding constants (Kb) for these interactions were in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, and the negative Gibbs free energy values indicated that these interactions are spontaneous. cmjpublishers.com

Hybrid molecules incorporating pyridine moieties have also been shown to interact with DNA. nih.gov For example, 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a pyridine group were found to bind to DNA, and this interaction is believed to contribute to their antitumor effects. nih.gov Molecular docking studies suggested that the pyrimidine group of these hybrids intercalates into the DNA base pairs, while the pyridine ring extends into the grooves. nih.gov

Furthermore, some porphyrin derivatives coordinated with polypyridyl complexes have been shown to induce DNA damage upon photoactivation. mdpi.com These cationic porphyrins can interact with DNA through electrostatic interactions with the phosphate backbone and are capable of promoting photodamage. mdpi.com The study of DNA damage by etoposide, a podophyllotoxin (B1678966) derivative, revealed the induction of both single-strand and double-strand breaks in DNA, which is correlated with its cytotoxic effects. nih.gov This highlights that DNA breakage is a plausible mechanism of action for such compounds. nih.gov

Antioxidant Properties of Derivatives: Mechanistic Investigations

A number of pyridine derivatives have been found to possess significant antioxidant properties. The investigation into these properties often involves assessing their ability to scavenge free radicals. For instance, novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and their antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.netpensoft.net

The structural features of these molecules play a crucial role in their antioxidant capacity. Phenyl-pyrazolone derivatives, which are structurally related to the antioxidant drug edaravone, have been studied for their ability to scavenge oxygen free radicals. nih.gov The nature of the substituent on the phenyl-pyrazolone core was found to modulate the antioxidant capacity. nih.gov For example, a derivative with a N-dichlorophenyl-pyrazolone moiety was identified as a robust antioxidant. nih.gov

Mechanistic investigations into the antioxidant properties of polyphenols have shown that the environment, such as pH and solvent, can significantly influence their activity. researchgate.net For example, polar solvents tend to enhance the antiradical activity of these compounds. researchgate.net The antioxidant potential of plant extracts rich in phenolic compounds, such as those from Globularia alypum, has been demonstrated through various assays including DPPH, ABTS, and FRAP. nih.gov The ethyl acetate (B1210297) extract of this plant, which is rich in phenolics and flavonoids, exhibited high antioxidant activity. nih.gov

Exploration of Neurotropic Effects of Derivatives (e.g., Anxiolytic, Antidepressant Effects)

The neurotropic effects of pyridine derivatives have been a subject of interest in medicinal chemistry, with several studies exploring their potential as anxiolytic and antidepressant agents.

A series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated for their antidepressant activity using the forced swim test and tail suspension test. nih.gov One particular derivative, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, demonstrated the highest antidepressant activity, which was found to be dose-dependent. nih.gov This compound is thought to exert its effects through interaction with the 5-HT1A receptor. nih.gov

Similarly, derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been shown to possess anxiolytic and antidepressant effects. nih.gov These compounds were found to have an activating behavior in the "open field" model and anxiolytic effects in the "elevated plus maze" model. nih.gov Molecular docking studies suggested that some of these compounds act as inhibitors of the serotonin (B10506) transporter (SERT). nih.gov

Furthermore, the synthesis of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives has yielded compounds with significant antidepressant activity. nih.gov These compounds were found to inhibit the uptake of norepinephrine (B1679862) and serotonin, which is a common mechanism of action for antidepressant drugs. nih.gov The introduction of lipophilic substituents on the phenyl ring was associated with optimal activity. nih.gov

Design of Hybrid Molecules Incorporating this compound Moieties for Bioactive Studies

The strategy of creating hybrid molecules by combining different pharmacophores is a promising approach in drug discovery to develop new entities with enhanced or novel biological activities. researchgate.netnih.gov The pyridine nucleus is a key scaffold in this endeavor due to its wide range of biological activities. nih.gov

For example, novel pyridine heterocyclic hybrids have been designed by combining the pyridine ring with pyran, pyrimidine, and pyrazole (B372694) rings. nih.gov These hybrids were evaluated for their anticancer activity, and several compounds exhibited significant cytotoxic effects against various cancer cell lines, with some showing superior antiproliferative activities to the standard drug Taxol. nih.gov One of the most potent compounds was found to significantly inhibit tubulin polymerization, a key target in cancer therapy. nih.gov

In another approach, hybrid molecules based on 4-thiazolidinone (B1220212) bearing pyridine-pyrazole scaffolds have been designed as potential antimicrobial agents. researchgate.net The molecular hybridization approach aims to modulate multiple drug targets simultaneously, which can lead to greater efficacy and a lower likelihood of developing resistance. researchgate.net

The design of hybrid 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety has also been explored for antitumor applications. nih.gov These compounds were found to exhibit broad-spectrum antitumor activity and their mechanism of action is believed to involve interaction with DNA. nih.gov

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Complex 4-(Diethoxyphosphorylmethyl)pyridine Architectures

While established methods for synthesizing pyridylphosphonates exist, the next frontier lies in the development of more efficient, selective, and environmentally benign synthetic routes to create complex molecular architectures derived from this compound. A significant emerging area is the use of metal-free catalysis. For instance, a recently developed metal-free, boron trifluoride-mediated phosphonation of pyridines allows for highly C4-regioselective synthesis. acs.org This approach, which involves activating the pyridine (B92270) ring with a Lewis acid to facilitate nucleophilic addition, could be adapted to generate a wide array of 4-phosphonated pyridine derivatives under mild conditions. acs.org

Furthermore, the field of organocatalysis presents promising avenues. Unprecedented amino-organocatalyzed syntheses of pyridylphosphonates from vinylphosphonates and aldehydes have been achieved, offering a transition-metal-free pathway to multi-substituted phosphorylated pyridines. rsc.org Adapting such strategies could enable the construction of intricate this compound-based scaffolds with tailored electronic and steric properties for specific applications in catalysis and materials science. Research into one-pot synthesis methodologies, such as those used for other complex pyridine derivatives, could also significantly streamline the production of these advanced architectures. nih.gov

Advanced Computational Design for Predictive Ligand and Catalyst Development

The integration of computational chemistry is set to revolutionize the design of ligands and catalysts based on the this compound framework. Advanced computational models, such as Quantitative Structure-Property Relationship (QSPR) and Density Functional Theory (DFT), can be employed to predict the physicochemical and reactive properties of novel derivatives before their synthesis.

For example, DFT has been successfully used to analyze the structural and electronic properties of a series of phosphonate (B1237965) derivatives, interpreting their chemical reactivity through quantum descriptors like frontier molecular orbitals (HOMO-LUMO), Hirshfeld charges, and molecular electrostatic potential. researchgate.net Applying these methods to this compound could predict its coordination behavior with various metal centers, the stability of the resulting complexes, and their potential catalytic activity. researchgate.net Computational investigations have also proven crucial in understanding the mechanisms and selectivity of phosphonation reactions, which can guide the rational design of more effective synthetic protocols. acs.org Such predictive modeling will accelerate the discovery of new catalysts with enhanced efficiency and selectivity for targeted chemical transformations.

Exploration of Novel Catalytic Transformations Mediated by Phosphonate-Pyridine Systems

The unique bifunctional nature of this compound, featuring both a nitrogen-based Lewis basic site (pyridine ring) and an oxygen-based donor site (phosphonate group), makes it an excellent candidate for designing novel catalytic systems. Research into ruthenium(II) complexes featuring pyridine-phosphine ligands has demonstrated high activity in catalytic transfer hydrogenation, highlighting the potential of such cooperative ligands. researchgate.netrsc.org Future work should focus on synthesizing transition metal complexes with this compound as a ligand and evaluating their performance in a wide range of catalytic reactions.

These could include acceptorless dehydrogenative coupling of alcohols, a critical transformation in green chemistry, for which related ruthenium complexes with cooperative ligands have already shown promise. rsc.org The tunable electronic properties of the pyridine ring, combined with the strong coordinating ability of the phosphonate group, could lead to catalysts with superior activity and selectivity in cross-coupling reactions, C-H activation, and asymmetric synthesis. The broad utility of pyridine scaffolds in organocatalysis further suggests that metal-free catalytic applications of this compound and its derivatives warrant thorough investigation. dntb.gov.ua

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The versatile structure of this compound provides a robust platform for interdisciplinary research. In materials science, the phosphonate moiety is well-known for its strong binding to metal oxides and surfaces, suggesting applications in the development of functionalized materials, corrosion inhibitors, and nanoscale devices. The pyridine unit can be used to introduce specific optical or electronic properties, and its ability to form strong bonds with various cations could be exploited in the design of chemosensors for ion recognition. dntb.gov.ua

In the realm of chemical biology and medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous bioactive compounds and FDA-approved drugs. nih.govijnrd.org The phosphonate group can act as a phosphate (B84403) mimic, potentially interacting with biological targets such as enzymes. This opens the door to designing and synthesizing novel this compound derivatives as potential therapeutic agents. The compound could also serve as a building block for creating complex hybrid molecules with potential applications as anti-inflammatory or analgesic agents, drawing inspiration from the diverse biological activities of other functionalized pyridines. ijnrd.org

Outlook on the Broader Impact of this compound Research

The continued investigation of this compound and its derivatives is expected to have a significant impact on several key scientific areas. The development of novel, highly efficient catalysts based on this scaffold will contribute to the advancement of sustainable and green chemistry, enabling cleaner and more economical chemical production. In materials science, its unique properties could lead to the creation of advanced materials with tailored functions, from sophisticated sensors to novel coordination polymers.

Furthermore, the exploration of its biological activity could result in the discovery of new drug candidates, addressing unmet medical needs. The synergy between advanced synthetic methods, predictive computational modeling, and diverse applications underscores the immense potential of this compound. Ultimately, research on this compound serves as a powerful example of how fundamental chemical inquiry can drive innovation across the scientific disciplines, leading to practical solutions for global challenges.

Q & A

Q. What are the common synthetic routes for 4-(Diethoxyphosphorylmethyl)pyridine, and how are purity and yield optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling (as seen in structurally similar pyridine derivatives) employs palladium catalysts, boronic acids, and halogenated precursors under inert conditions . Purification often involves column chromatography (silica gel) or recrystallization. Yield optimization requires careful control of reaction parameters (temperature, stoichiometry) and catalyst loading. Purity is assessed via HPLC or NMR .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : and NMR are critical for confirming the phosphoryl-methyl group and pyridine ring substitution patterns. Large PH couplings (~60 Hz in similar phosphine complexes) help identify phosphorus-containing moieties .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystalline forms. For example, C–H⋯C interactions in pyridine derivatives stabilize crystal lattices .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

While toxicity data for this compound are limited, general pyridine derivative precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation .

- Store in inert, dry conditions to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) simulations model electronic effects (e.g., phosphoryl group electron-withdrawing properties) on reaction pathways. For example, the phosphoryl group may stabilize transition states in cross-coupling reactions. Molecular docking studies can also predict binding affinities in biological applications .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, NMR may indicate free rotation of the diethoxyphosphoryl group, while X-ray structures show fixed conformations. Multi-technique validation (e.g., variable-temperature NMR, Hirshfeld surface analysis) reconciles such differences .

Q. How is this compound functionalized for pharmaceutical intermediates?

- Nitration/Reduction : Nitration at the pyridine ring (using HNO/HSO) followed by reduction yields amino derivatives, which are precursors to quinolone antibiotics .

- Phosphoryl group modification : Hydrolysis of the diethoxy group generates phosphonic acids, useful in metal-organic frameworks (MOFs) or enzyme inhibitors .

Q. What analytical methods detect impurities in synthesized batches?

- HPLC-MS : Identifies trace organic impurities (e.g., unreacted precursors).

- NMR**: Detects phosphorylated byproducts.

- ICP-OES : Quantifies residual metal catalysts (e.g., Pd) .

Methodological Challenges and Data Gaps

Q. How are stability studies designed for phosphorylated pyridines under varying conditions?

Accelerated degradation studies (e.g., exposure to heat, light, humidity) monitor decomposition via LC-MS. For example, hydrolytic stability of the P–O bond in aqueous buffers is assessed at different pH levels .

Q. Why is there limited ecological toxicity data, and how can researchers address this?

Current safety data sheets (SDS) often lack ecotoxicological profiles for pyridine derivatives . Standardized assays (e.g., Daphnia magna toxicity tests) and quantitative structure-activity relationship (QSAR) models can fill these gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten